Cyclohexyl biphenyl-3-ylcarbamates act as mechanism-based inhibitors of FAAH. The carbamate group, upon entering the FAAH active site, undergoes hydrolysis, leading to the formation of a reactive intermediate that covalently binds to the enzyme's serine residue. This covalent modification irreversibly inactivates FAAH, preventing the hydrolysis of anandamide and leading to its accumulation. [, ]
URB602 was developed as part of a series of analogues aimed at inhibiting monoacylglycerol lipase. Its design was informed by the crystal structure of the enzyme, which revealed potential binding sites for inhibitors. The compound is classified under carbamates and is noted for its specificity towards monoacylglycerol lipase over other lipid-metabolizing enzymes such as fatty acid amide hydrolase and diacylglycerol lipase .
The synthesis of URB602 involves a multi-step process that typically starts with biphenyl-3-yl isocyanate. The procedure can be summarized as follows:
This synthesis method highlights the importance of careful temperature control and purification techniques to obtain high-purity compounds for biological evaluation.
URB602 features a biphenyl moiety linked to a carbamate functional group. The structural formula can be represented as follows:
The molecular structure allows URB602 to effectively interact with the active site of monoacylglycerol lipase, facilitating its role as an inhibitor.
URB602 primarily acts through noncompetitive inhibition of monoacylglycerol lipase. The mechanism involves:
The inhibition kinetics reveal
URB602 (biphenyl-3-ylcarbamic acid cyclohexyl ester) inhibits monoacylglycerol lipase (MGL) through a noncompetitive mechanism. Kinetic analyses using purified recombinant rat MGL demonstrate that URB602 increases the Michaelis-Menten constant (Km) while decreasing the maximal reaction velocity (Vmax). For instance, at 1 mM URB602, the Km rises from 16.92 ± 3.188 µM (control) to 32.11 ± 1.083 µM, and Vmax declines from 120.6 ± 12.44 pmol/min/ng to 82.68 ± 6.273 pmol/min/ng [1]. This indicates simultaneous binding to both free enzyme and enzyme-substrate complexes, distinct from classical competitive inhibitors.
The inhibitor’s potency varies significantly across experimental systems:
This variability suggests environmental factors (e.g., post-translational modifications, assay conditions) or the presence of auxiliary hydrolases (e.g., ABHD6) influence URB602 efficacy [1] [4].
Table 1: Kinetic Parameters of URB602-Mediated MGL Inhibition
MGL Preparation | IC50 (µM) | Km (µM) | Vmax (pmol/min/ng) |
---|---|---|---|
Recombinant (E. coli) | 223 ± 63 | 32.11 ± 1.083* | 82.68 ± 6.273* |
Rat brain homogenate | 28 ± 4 | 20 ± 0.4* | 541 ± 20* |
HeLa cell lysate | 81 ± 13 | 24 ± 5 | 104 ± 7* |
Notes: Values at 1 mM URB602 for recombinant MGL; 500 nM for rat brain [1] [3].
URB602’s N-aryl carbamate structure enables selective interaction with MGL’s regulatory regions. Unlike irreversible inhibitors (e.g., MAFP) that target the catalytic serine (Ser122), URB602 binds a hydrophobic pocket adjacent to MGL’s "lid domain" – a flexible structural element gating substrate access to the active site. This domain harbors two critical cysteine residues (Cys201 and Cys208), which flank the binding pocket [9]. Mutagenesis studies confirm that substitutions at Cys201/Cys208 reduce URB602’s inhibitory efficacy by >50%, underscoring their role in stabilizing the inhibitor-enzyme complex [9].
The biphenyl moiety of URB602 penetrates deep into the hydrophobic pocket, while the cyclohexyl ester group forms transient van der Waals contacts with residues Phe159 and Leu213. This orientation sterically hinders 2-AG positioning without directly blocking the catalytic triad (Ser122-Asp239-His269) [1] [6]. SAR analyses further reveal that:
URB602 acts via a partially reversible mechanism, contrasting sharply with carbamate-based irreversible inhibitors (e.g., JZL184). Dialysis experiments demonstrate ~70% recovery of MGL activity after URB602 removal, versus <10% recovery after MAFP treatment [1]. Inhibition kinetics are rapid (maximal within 2 minutes) and sustained for >60 minutes without progression to irreversible carbamoylation [1] [2].
LC/MS analyses confirm URB602 remains stable during incubation with MGL, ruling out substrate-like hydrolysis. The partial irreversibility (~30% activity loss post-dialysis) may reflect slow dissociation from the hydrophobic pocket rather than covalent modification [1] [9].
URB602 and methylarachidonyl fluorophosphonate (MAFP) exemplify divergent inhibition strategies:
Table 2: Mechanistic Comparison of URB602 and Irreversible MGL Inhibitors
Property | URB602 | MAFP | Pristimerin |
---|---|---|---|
Mechanism | Noncompetitive, reversible | Irreversible, covalent | Noncompetitive, reversible |
Primary Target | Hydrophobic pocket (Cys201/Cys208) | Catalytic Ser122 | Hydrophobic pocket |
IC50 (purified MGL) | 223 ± 63 µM | 35 ± 13 nM | 93 ± 8 nM |
Time to Max Inhibition | 2 minutes | <1 minute | Immediate |
Activity Post-Dialysis | ~70% recovered | <10% recovered | >95% recovered |
Selectivity | MGL > FAAH (100-fold) | Pan-lipase inhibitor | MGL > FAAH (50-fold) |
Key distinctions include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1